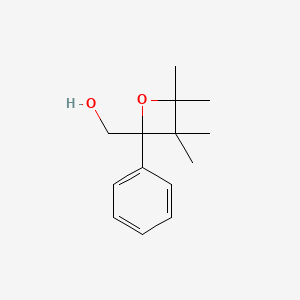
2-Oxetanemethanol, 3,3,4,4-tetramethyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxetanemethanol, 3,3,4,4-tetramethyl-2-phenyl- is an organic compound with a unique structure that includes an oxetane ring and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanemethanol, 3,3,4,4-tetramethyl-2-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the addition of tert-butyllithium to hexamethylacetone, which can yield the desired compound in high yield under carefully selected conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Oxetanemethanol, 3,3,4,4-tetramethyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-Oxetanemethanol, 3,3,4,4-tetramethyl-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxetanemethanol, 3,3,4,4-tetramethyl-2-phenyl- involves its interaction with molecular targets through its functional groups. The oxetane ring and methyl groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved include nucleophilic attack on the oxetane ring and subsequent reactions leading to various products.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: This compound is structurally similar but has a different functional group, making it less reactive in certain conditions.
3-Pentanone, 2,2,4,4-tetramethyl-: Another similar compound with a ketone functional group, which affects its reactivity and applications.
Uniqueness
2-Oxetanemethanol, 3,3,4,4-tetramethyl-2-phenyl- is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific scientific and industrial applications.
Properties
CAS No. |
61266-59-9 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(3,3,4,4-tetramethyl-2-phenyloxetan-2-yl)methanol |
InChI |
InChI=1S/C14H20O2/c1-12(2)13(3,4)16-14(12,10-15)11-8-6-5-7-9-11/h5-9,15H,10H2,1-4H3 |
InChI Key |
QXXWHNYITFBAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC1(CO)C2=CC=CC=C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[2-(7-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14578987.png)
![1-{4-[(5-Bromopentyl)oxy]phenyl}ethan-1-one](/img/structure/B14578993.png)
![(4-{[4-(Chloromethanesulfonyl)-2-nitrophenyl]sulfanyl}phenoxy)acetic acid](/img/structure/B14579000.png)


![1,4-Dioxaspiro[4.11]hexadecane-7-carbaldehyde](/img/structure/B14579018.png)




![Benzenamine, N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B14579047.png)
![4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1'-biphenyl](/img/structure/B14579055.png)

![Benzo[b]thiophene, 2,3-bis(2,4-dinitrophenyl)-](/img/structure/B14579072.png)
